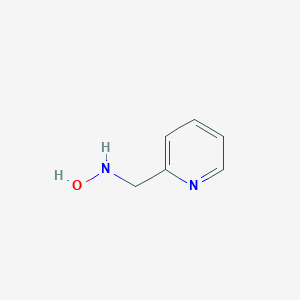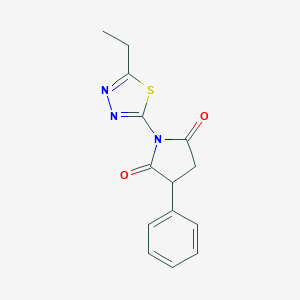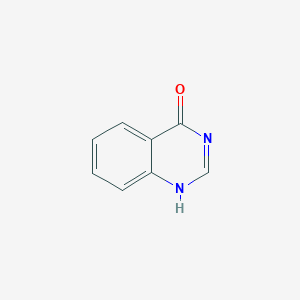
Methyl 6-amino-5-bromopicolinate
Overview
Description
Methyl 6-amino-5-bromopicolinate, also known as 6-amino-5-bromopyridine-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is primarily used in research and development settings, particularly in the synthesis of aminopyridinamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-amino-5-bromopicolinate can be synthesized through a multi-step process involving the bromination of methyl 6-amino-2-pyridinecarboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include nitro derivatives of the original compound.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
Methyl 6-amino-5-bromopicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-amino-5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups on the pyridine ring allow the compound to form strong interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 5-amino-6-bromopicolinate: Similar in structure but with the amino and bromine groups at different positions.
Methyl 6-bromo-2-pyridinecarboxylate: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness: Methyl 6-amino-5-bromopicolinate is unique due to the presence of both amino and bromine groups on the pyridine ring, which allows for a wide range of chemical modifications and applications . This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
methyl 6-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCMNQHZFOMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443774 | |
| Record name | Methyl 6-amino-5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178876-82-9 | |
| Record name | Methyl 6-amino-5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
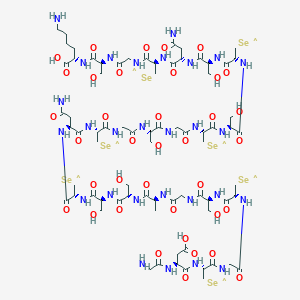
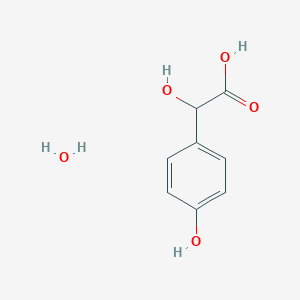
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

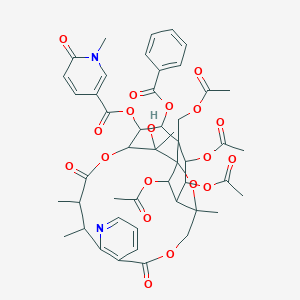
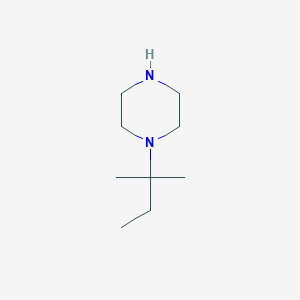
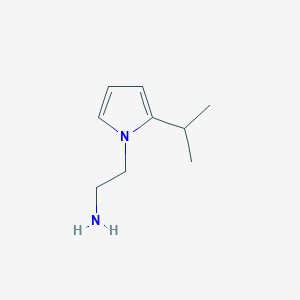
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
